3-(Chloromethoxy)-1,2,4,5-tetrafluorobenzene
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Overview
Description
3-(Chloromethoxy)-1,2,4,5-tetrafluorobenzene is an organic compound characterized by a benzene ring substituted with four fluorine atoms and a chloromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethoxy)-1,2,4,5-tetrafluorobenzene typically involves the chloromethylation of 1,2,4,5-tetrafluorobenzene. This can be achieved using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethoxy)-1,2,4,5-tetrafluorobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethoxy group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethoxy group to a hydroxymethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxymethyl derivatives.
Scientific Research Applications
3-(Chloromethoxy)-1,2,4,5-tetrafluorobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Incorporated into polymers and other materials to impart unique properties such as increased thermal stability and chemical resistance.
Medicinal Chemistry: Investigated for potential use in the development of pharmaceuticals due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 3-(Chloromethoxy)-1,2,4,5-tetrafluorobenzene involves its interaction with nucleophilic sites in biological molecules. The chloromethoxy group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with amino acids in proteins or nucleotides in DNA. This can result in the modulation of biological pathways and the inhibition of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
3-(Methoxymethoxy)-1,2,4,5-tetrafluorobenzene: Similar structure but with a methoxymethoxy group instead of a chloromethoxy group.
3-(Bromomethoxy)-1,2,4,5-tetrafluorobenzene: Similar structure but with a bromomethoxy group instead of a chloromethoxy group.
3-(Fluoromethoxy)-1,2,4,5-tetrafluorobenzene: Similar structure but with a fluoromethoxy group instead of a chloromethoxy group.
Uniqueness
3-(Chloromethoxy)-1,2,4,5-tetrafluorobenzene is unique due to the presence of the chloromethoxy group, which imparts distinct reactivity compared to other halomethoxy derivatives. The combination of four fluorine atoms on the benzene ring further enhances its chemical stability and resistance to degradation.
Properties
Molecular Formula |
C7H3ClF4O |
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Molecular Weight |
214.54 g/mol |
IUPAC Name |
3-(chloromethoxy)-1,2,4,5-tetrafluorobenzene |
InChI |
InChI=1S/C7H3ClF4O/c8-2-13-7-5(11)3(9)1-4(10)6(7)12/h1H,2H2 |
InChI Key |
FIZNVJQJLYNWCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)OCCl)F)F |
Origin of Product |
United States |
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